molecular formula C14H24O2 B1583656 Isobornyl butyrate CAS No. 58479-55-3

Isobornyl butyrate

Cat. No.: B1583656
CAS No.: 58479-55-3
M. Wt: 224.34 g/mol
InChI Key: VIPNQHBVIDJXJE-QIMFLAQGSA-N
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Description

Isobornyl butyrate is an organic compound with the molecular formula C14H24O2. It is an ester derived from isoborneol and butyric acid. This compound is known for its pleasant, piney, and herbaceous aroma, making it a valuable ingredient in the fragrance industry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Isobornyl butyrate are not fully understood due to limited research. It is known that the compound is involved in various biochemical reactions. It is synthesized from isoborneol via an esterification reaction with butyric acid . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Butyrate, a component of this compound, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Butyrate, a component of this compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized from α-pinene, and this process can be integrated into the production of camphor .

Dosage Effects in Animal Models

Butyrate, a component of this compound, has been studied in animal models and has shown to have various effects depending on the dosage .

Metabolic Pathways

Butyrate, a component of this compound, is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .

Transport and Distribution

Butyrate, a component of this compound, is known to be transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobornyl butyrate can be synthesized through the esterification of isoborneol with butyric acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable starting materials. For example, isoborneol can be derived from α-pinene, a component of turpentine oil. The α-pinene is first converted to camphene, which is then hydrated to form isoborneol. The isoborneol is subsequently esterified with butyric acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Isobornyl butyrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Isoborneol and butyric acid.

    Oxidation: Camphor and other oxidation products.

    Reduction: Isoborneol.

Scientific Research Applications

Isobornyl butyrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isobornyl butyrate can be compared with other similar compounds, such as:

    Isobornyl acetate: Similar in structure but derived from acetic acid instead of butyric acid. It has a similar aroma but slightly different chemical properties.

    Bornyl butyrate: Another ester with a similar structure but derived from borneol instead of isoborneol.

Uniqueness: this compound is unique due to its specific combination of isoborneol and butyric acid, which gives it a distinct aroma and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

CAS No.

58479-55-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate

InChI

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10?,11?,14-/m1/s1

InChI Key

VIPNQHBVIDJXJE-QIMFLAQGSA-N

Isomeric SMILES

CCCC(=O)OC1CC2CC[C@]1(C2(C)C)C

SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

Canonical SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

density

0.981-0.991

58479-55-3

physical_description

Colourless liquid;  Herbaceous aroma

solubility

Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is isobornyl butyrate a useful compound in the synthesis of optically pure monoterpenols?

A1: this compound itself isn't naturally occurring; it's a synthetic intermediate. Its value lies in its ability to be enantioselectively hydrolyzed by specific enzymes. The research highlights two enzymes, Esterase B from Burkholderia gladioli (EstB) and Esterase C from Rhodococcus rhodochrous (EstC), which demonstrate exceptional enantioselectivity (E>100) towards this compound []. This means they preferentially break down one enantiomer of the racemic mixture, leaving behind the desired optically pure isoborneol. This optically pure isoborneol can then be easily converted into optically pure camphor, a valuable compound in various industries.

Q2: How does the structure of this compound impact its interaction with enzymes like EstB and EstC?

A2: The research found that the enantioselectivity of the enzymes increased with the length of the acyl chain in the ester substrate []. This suggests that the larger butyrate group in this compound, compared to smaller acyl groups, allows for a more specific and tighter binding interaction with the active sites of EstB and EstC. Further research into the structural details of these enzyme-substrate interactions would be needed to confirm this hypothesis.

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